

Spectroscopic Profile of 7-Geranyloxy-5-methoxycoumarin: A Technical Guide

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Compound of Interest

Compound Name: 7-Geranyloxy-5-methoxycoumarin

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This technical guide provides a comprehensive overview of the spectroscopic data for **7-Geranyloxy-5-methoxycoumarin**, a naturally occurring coumarin derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **7-Geranyloxy-5-methoxycoumarin**.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the molecular structure of **7-Geranyloxy-5-methoxycoumarin**. The ^1H NMR spectrum reveals the chemical environment of the hydrogen atoms, while the ^{13}C NMR spectrum provides information about the carbon skeleton.

Position	¹ H NMR Chemical Shift (δ, ppm)	¹³ C NMR Chemical Shift (δ, ppm)	Assignment
3	6.11 (d, J=9.7 Hz)	111.4	Coumarin H-3
4	7.94 (d, J=9.7 Hz)	138.8	Coumarin H-4
6	6.29 (s)	93.2	Coumarin H-6
8	-	-	-
5-OCH ₃	3.92 (s)	56.2	Methoxy group
1' (Geranyl)	4.98-5.03 (m)	65.2	OCH ₂
2' (Geranyl)	6.85 (dd, J=7.6, 1.4 Hz)	141.2	Internal CH
5' (Geranyl)	5.06-5.11 (m)	119.8	Terminal CH

Note: The proton Nuclear Magnetic Resonance spectrum of **7-Geranyloxy-5-methoxycoumarin** displays distinctive signals that clearly define the coumarin lactone ring system.^[1] The H-3 proton is observed as a doublet at 6.11 ppm with a coupling constant of 9.7 Hz, and the H-4 proton appears as a doublet at 7.94 ppm with the same coupling constant, which is characteristic of the coumarin lactone structure.^[1] A singlet at 6.29 ppm corresponds to the H-6 proton, indicating its position between the methoxy and geranyloxy substituents.^[1]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. The data presented below confirms the molecular formula of **7-Geranyloxy-5-methoxycoumarin**.

m/z	Formula	Ion
328.1675	C ₂₀ H ₂₄ O ₄	[M] ⁺

Note: The molecular ion peak is observed at a mass-to-charge ratio of 328.1675, which corresponds to the molecular formula $C_{20}H_{24}O_4$.^[1]

Table 3: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption bands for **7-Geranyloxy-5-methoxycoumarin** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Functional Group
1725	Strong	C=O (Lactone)
1597	Medium	C=C (Aromatic)
1563	Medium	C=C (Aromatic)

Note: The IR spectrum shows a prominent absorption band at 1725 cm⁻¹, which is characteristic of the carbonyl stretching vibration of the coumarin lactone.^[1] Additional absorptions are indicative of the aromatic ring and ether functionalities within the molecule.^[1]

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. For ¹H NMR, data was acquired over a spectral width of 0 to 10 ppm. For ¹³C NMR, the spectral width was 0 to 200 ppm.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were obtained using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion.

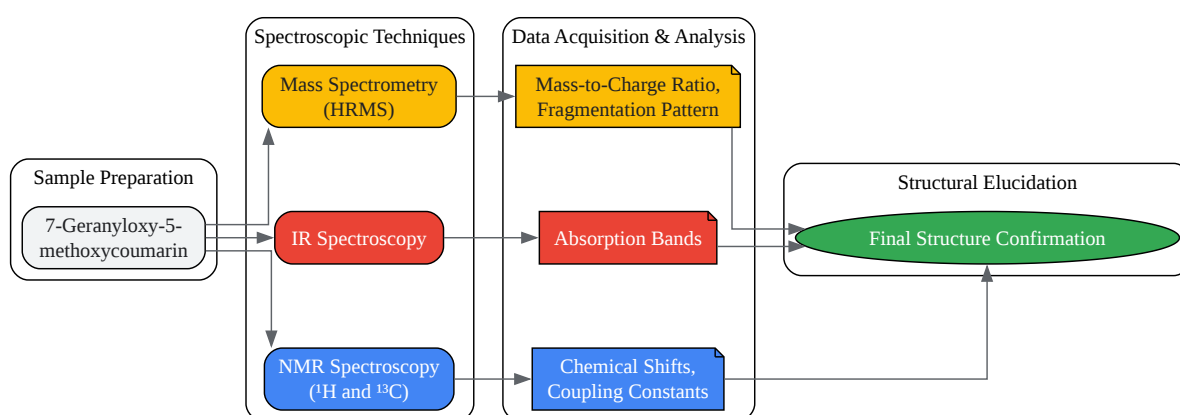
The instrument was operated in positive ion mode, and the mass range was scanned from m/z 100 to 500.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample was placed on a potassium bromide (KBr) disk. The spectrum was recorded in the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of **7-Geranyloxy-5-methoxycoumarin**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. Buy 7-Geranyloxy-5-methoxycoumarin [[smolecule.com](https://www.smolecule.com)]
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